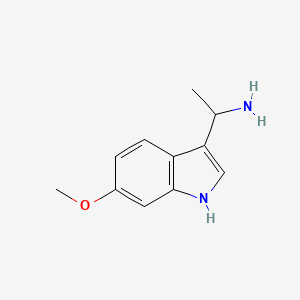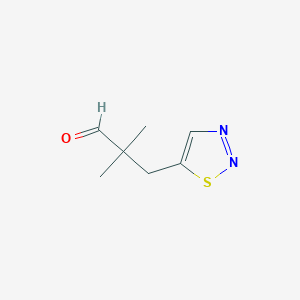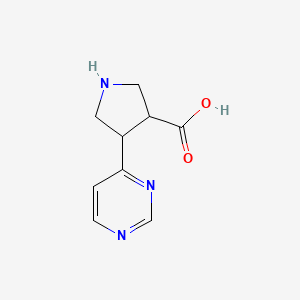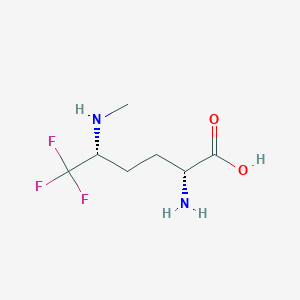
4-(Oxan-4-yl)-1,2,3-thiadiazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Oxan-4-yl)-1,2,3-thiadiazole-5-carboxylic acid is an organic compound that features a unique combination of an oxane ring and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxan-4-yl)-1,2,3-thiadiazole-5-carboxylic acid typically involves the reaction of oxane derivatives with thiadiazole precursors under specific conditions. One common method involves the cyclization of oxane derivatives with thiadiazole-5-carboxylic acid in the presence of a suitable catalyst and solvent. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-(Oxan-4-yl)-1,2,3-thiadiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the thiadiazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Oxan-4-yl)-1,2,3-thiadiazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(Oxan-4-yl)-1,2,3-thiadiazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A similar compound with an oxane ring but lacking the thiadiazole moiety.
Thiadiazole derivatives: Compounds with similar thiadiazole rings but different substituents.
Uniqueness
4-(Oxan-4-yl)-1,2,3-thiadiazole-5-carboxylic acid is unique due to the combination of the oxane and thiadiazole rings, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research.
Properties
Molecular Formula |
C8H10N2O3S |
|---|---|
Molecular Weight |
214.24 g/mol |
IUPAC Name |
4-(oxan-4-yl)thiadiazole-5-carboxylic acid |
InChI |
InChI=1S/C8H10N2O3S/c11-8(12)7-6(9-10-14-7)5-1-3-13-4-2-5/h5H,1-4H2,(H,11,12) |
InChI Key |
ZHGSGGDZSMAILZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=C(SN=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(4-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B13276949.png)



![4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl chloride](/img/structure/B13276977.png)

![1-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-amine](/img/structure/B13276993.png)
![1-[3-(2-Methyl-1H-imidazol-1-YL)phenyl]ethan-1-one](/img/structure/B13276994.png)
amine](/img/structure/B13276999.png)

![1-[(2-Bromophenyl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13277003.png)

![(Hexan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine](/img/structure/B13277018.png)
